1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride
Brand Name: Vulcanchem
CAS No.: 109377-02-8
VCID: VC0010001
InChI: InChI=1S/C22H40N4O3.3ClH/c1-20(27)29-21(18-24-11-6-3-7-12-24)19-25-14-16-26(17-15-25)22(28)8-13-23-9-4-2-5-10-23;;;/h21H,2-19H2,1H3;3*1H
SMILES: CC(=O)OC(CN1CCCCC1)CN2CCN(CC2)C(=O)CCN3CCCCC3.Cl.Cl.Cl
Molecular Formula: C22H43Cl3N4O3
Molecular Weight: 518 g/mol

1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride

CAS No.: 109377-02-8

Main Products

VCID: VC0010001

Molecular Formula: C22H43Cl3N4O3

Molecular Weight: 518 g/mol

1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine  trihydrochloride - 109377-02-8

CAS No. 109377-02-8
Product Name 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride
Molecular Formula C22H43Cl3N4O3
Molecular Weight 518 g/mol
IUPAC Name [1-piperidin-1-yl-3-[4-(3-piperidin-1-ylpropanoyl)piperazin-1-yl]propan-2-yl] acetate;trihydrochloride
Standard InChI InChI=1S/C22H40N4O3.3ClH/c1-20(27)29-21(18-24-11-6-3-7-12-24)19-25-14-16-26(17-15-25)22(28)8-13-23-9-4-2-5-10-23;;;/h21H,2-19H2,1H3;3*1H
Standard InChIKey QWZZQZIOLMQVPV-UHFFFAOYSA-N
SMILES CC(=O)OC(CN1CCCCC1)CN2CCN(CC2)C(=O)CCN3CCCCC3.Cl.Cl.Cl
Canonical SMILES CC(=O)OC(CN1CCCCC1)CN2CCN(CC2)C(=O)CCN3CCCCC3.Cl.Cl.Cl
Synonyms 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride
PubChem Compound 3066016
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator